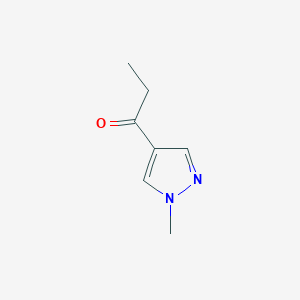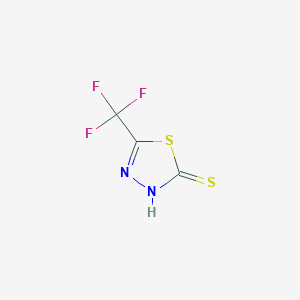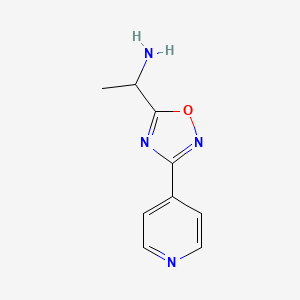
3-氯苄硫氰酸酯
描述
3-Chlorobenzyl thiocyanate is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chlorobenzyl thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorobenzyl thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗有丝分裂特性和微管形态改变
3-氯苄硫氰酸酯,类似于其相关化合物2,4-二氯苄硫氰酸酯(DCBT),表现出显著的抗有丝分裂特性。这种特性使其能够引起细胞中微管的显著重组,这对于理解细胞分裂和癌症研究至关重要。已观察到DCBT能够不可逆地抑制微管形成所必需的蛋白质图蛋白的聚合,表明3-氯苄硫氰酸酯可能具有类似的效果 (Abraham et al., 1986)。
合成融合多环氮杂环化合物
涉及3-(α-氯苄基)-1,2-二氢喹喔啉-2-酮与包括硫氰酸钾在内的各种硫脲反应,用于合成噻唑并[3,4-a]喹喔啉已经得到探索。这突显了该化合物在有机化学和药物合成中的相关性 (Kalinin et al., 2004)。
亲电性过量碘试剂研究
涉及氯苄碘氧醇与硫氰酸盐反应的研究,揭示了3-氯苄硫氰酸酯在复杂化学反应中的化学行为。这项研究有助于理解硫氰酸盐化合物的反应性和稳定性,特别是在过量碘化学的背景下 (Vinogradova et al., 2014)。
硫氰酸盐氧化研究
关于大分子N,N-二氯磺酰胺作为硫氰酸盐氧化剂,包括3-氯苄硫氰酸酯在内,已经证明其在从水溶液中去除硫氰酸盐离子方面具有潜力。这在环境化学中特别重要,用于处理受污染的水 (Kociołek-Balawejder, 2000)。
光谱分析中的应用
氯胺-T与3-氯苄硫氰酸酯等硫氰酸盐发生反应,用于血清和尿液中测量硫氰酸盐水平的光谱分析方法,突显了这类化合物在分析化学中的作用。这些方法对于临床诊断和环境监测至关重要 (Giraudi & Grillo, 1981)。
配位化合物合成
关于过渡金属硫氰酸盐配位化合物的研究,其中4-(4-氯苄基)吡啶(类似于3-氯苄硫氰酸酯)作为配体,对于无机化学领域具有重要意义。这些研究有助于开发具有潜在应用于催化和材料科学的新材料 (Werner et al., 2014)。
未来方向
Thiocyanates, including 3-Chlorobenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research may focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .
作用机制
Target of Action
The primary target of 3-Chlorobenzyl thiocyanate is the benzylic sp3 C–H bond . The compound interacts with this bond to introduce a thiocyanate (SCN) group into the parent molecule .
Mode of Action
3-Chlorobenzyl thiocyanate operates through a free radical reaction pathway initiated by AIBN . This strategy constructs the benzylic sp3 C–SCN bond, overcoming the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .
Biochemical Pathways
Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .
Pharmacokinetics
The compound’s ability to introduce SCN groups into parent molecules suggests that it may have a broad substrate scope .
Result of Action
The result of 3-Chlorobenzyl thiocyanate’s action is the construction of SCN-containing small organic molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
生化分析
Biochemical Properties
3-Chlorobenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the formation of thiocyanate derivatives. It interacts with enzymes such as cytochrome P450, which catalyzes the oxidation of the benzyl moiety, leading to the formation of reactive intermediates . These intermediates can further react with glutathione, forming conjugates that are crucial for detoxification processes. Additionally, 3-Chlorobenzyl thiocyanate can interact with proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
3-Chlorobenzyl thiocyanate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by interacting with key proteins and enzymes . This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it can inhibit the polymerization of tubulin, resulting in the disruption of microtubule dynamics and cell division . These effects are particularly relevant in cancer research, where 3-Chlorobenzyl thiocyanate is studied for its potential as an antimitotic agent.
Molecular Mechanism
The molecular mechanism of 3-Chlorobenzyl thiocyanate involves its interaction with biomolecules at the molecular level. It binds to enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can inhibit or activate other enzymes, resulting in changes in cellular processes. Additionally, 3-Chlorobenzyl thiocyanate can form covalent bonds with proteins, altering their structure and function. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chlorobenzyl thiocyanate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 3-Chlorobenzyl thiocyanate can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 3-Chlorobenzyl thiocyanate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects are observed at high doses, including inhibition of cytochrome c oxidase and disruption of cellular respiration . These effects are dose-dependent and can provide insights into the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3-Chlorobenzyl thiocyanate is involved in various metabolic pathways, including its oxidation by cytochrome P450 enzymes . This oxidation leads to the formation of reactive intermediates, which can further react with glutathione and other biomolecules. The compound can also influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Chlorobenzyl thiocyanate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 3-Chlorobenzyl thiocyanate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, 3-Chlorobenzyl thiocyanate may localize to the mitochondria, where it can interact with enzymes involved in cellular respiration. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
(3-chlorophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHWNKSYWWTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)



